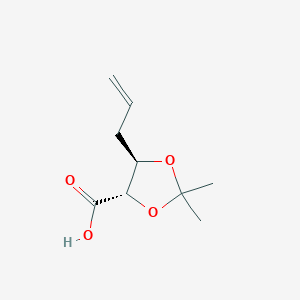
(4S,5R)-2,2-dimethyl-5-prop-2-enyl-1,3-dioxolane-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-2,2-dimethyl-5-prop-2-enyl-1,3-dioxolane-4-carboxylic Acid is a chiral compound with a unique structure that includes a dioxolane ring and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-2,2-dimethyl-5-prop-2-enyl-1,3-dioxolane-4-carboxylic Acid typically involves the formation of the dioxolane ring followed by the introduction of the carboxylic acid group. One common method involves the reaction of an appropriate diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring. The prop-2-enyl group can be introduced via a Grignard reaction or other alkylation methods. Finally, the carboxylic acid group can be introduced through oxidation of an alcohol or aldehyde precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5R)-2,2-dimethyl-5-prop-2-enyl-1,3-dioxolane-4-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.
Addition: The prop-2-enyl group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Addition: Catalysts like palladium on carbon (Pd/C) can be used for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can yield alcohols or aldehydes.
Applications De Recherche Scientifique
(4S,5R)-2,2-dimethyl-5-prop-2-enyl-1,3-dioxolane-4-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a substrate for biochemical reactions.
Industry: It can be used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of (4S,5R)-2,2-dimethyl-5-prop-2-enyl-1,3-dioxolane-4-carboxylic Acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the dioxolane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S,5R)-4,5,6-trihydroxy-2-iminohexanoic acid
- Ethyl (3R,4S,5R)-4,5-imino-3-(l-ethylpropoxy)-1-cyclohexene-1-carboxylate
Uniqueness
(4S,5R)-2,2-dimethyl-5-prop-2-enyl-1,3-dioxolane-4-carboxylic Acid is unique due to its specific stereochemistry and the presence of both a dioxolane ring and a carboxylic acid group
Propriétés
Numéro CAS |
862591-92-2 |
|---|---|
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
(4S,5R)-2,2-dimethyl-5-prop-2-enyl-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-4-5-6-7(8(10)11)13-9(2,3)12-6/h4,6-7H,1,5H2,2-3H3,(H,10,11)/t6-,7+/m1/s1 |
Clé InChI |
SYPCMGXYPNNFQC-RQJHMYQMSA-N |
SMILES isomérique |
CC1(O[C@@H]([C@H](O1)C(=O)O)CC=C)C |
SMILES canonique |
CC1(OC(C(O1)C(=O)O)CC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


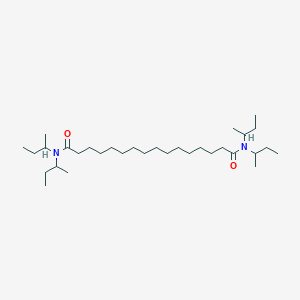

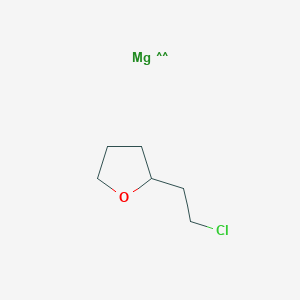
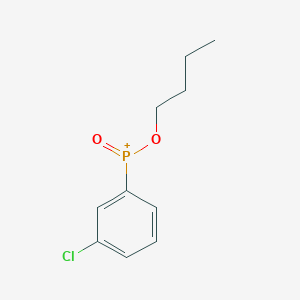
![4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde](/img/structure/B12529899.png)
![N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12529902.png)
![Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate](/img/structure/B12529905.png)
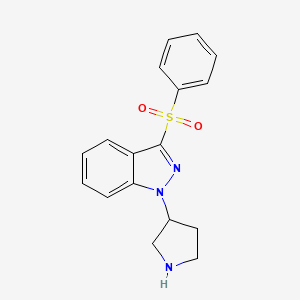
![Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride](/img/structure/B12529909.png)
![Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]-](/img/structure/B12529912.png)
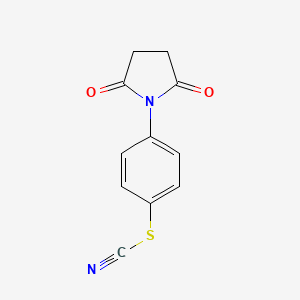
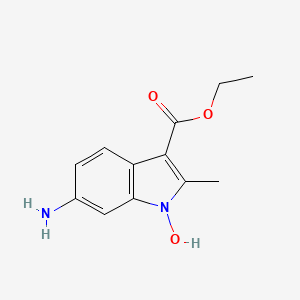
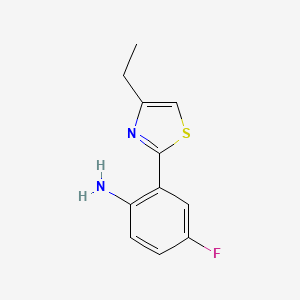
![Ethyl (2S)-2-[([1,1'-biphenyl]-4-yl)methoxy]propanoate](/img/structure/B12529942.png)
